molecular formula C23H22O7 B2819774 Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate CAS No. 869341-26-4

Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate

Cat. No. B2819774
CAS RN: 869341-26-4
M. Wt: 410.422
InChI Key: FLSRIPMACJVZKC-UHFFFAOYSA-N
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Description

The compound is a derivative of chromone, which is a class of compounds with a benzopyranone structure. The chromone moiety in the compound is substituted with a 3,4-dimethoxyphenyl group and a prop-2-enyl group. The prop-2-enyl group is also attached to an oxyacetate group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the chromone core structure, with the various substituents attached at the appropriate positions. The 3,4-dimethoxyphenyl group would be attached to the 3-position of the chromone, the prop-2-enyl group to the 2-position, and the oxyacetate group to the prop-2-enyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the substituents, the nature of the substituents, and the overall shape and size of the molecule .

Scientific Research Applications

Chemical Synthesis and CatalysisOne area of scientific research application involves the development of methods for the coupling and synthesis of organic compounds. For instance, research on the rhenium-catalyzed coupling of propargyl alcohols and allyl silanes presents a mild method for the regioselective synthesis of complex organic molecules, including ethers and esters, which may share functional group characteristics or synthesis pathways with the compound (Luzung & Toste, 2003). This research highlights the versatility of transition metal-catalyzed reactions in organic synthesis, potentially applicable to the synthesis or modification of complex molecules like "Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate."

Material and Molecular Engineering

In the realm of material science and molecular engineering , compounds with specific functional groups and structural motifs, akin to the compound of interest, are studied for their nonlinear optical properties and potential applications in photonic devices. For example, research on the ultrasonic-assisted synthesis of chalcone derivatives for nonlinear optical applications explores the synthesis and characterization of compounds that possess significant optical properties, indicating the potential for materials science applications of structurally related compounds (Razvi et al., 2019).

Pharmacological and Biological Applications

Although direct pharmacological applications of "Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate" were not found, related research emphasizes the exploration of bioactive compounds for therapeutic purposes. Studies on synthesis and biological evaluation of novel series of compounds for anti-inflammatory, antioxidant, and antimicrobial activities reveal the potential of complex organic molecules, with certain structural similarities, in biomedical research and drug development (Bandgar et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Without more information, it’s not possible to provide a detailed mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry, if the compound has biological activity, or materials science, if the compound has interesting physical properties .

properties

IUPAC Name

prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-5-10-28-21(24)13-29-16-7-9-18-17(12-16)14(2)22(23(25)30-18)15-6-8-19(26-3)20(11-15)27-4/h5-9,11-12H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSRIPMACJVZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC=C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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